molecular formula C14H18O B14256681 (2-Ethoxy-2-cyclohexen-1-yl)benzene CAS No. 346620-74-4

(2-Ethoxy-2-cyclohexen-1-yl)benzene

Cat. No.: B14256681
CAS No.: 346620-74-4
M. Wt: 202.29 g/mol
InChI Key: UEZXPAOVTDSGNQ-UHFFFAOYSA-N
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Description

(2-Ethoxy-2-cyclohexen-1-yl)benzene is an organic compound with the molecular formula C14H18O It is characterized by a benzene ring attached to a cyclohexene ring with an ethoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-2-cyclohexen-1-yl)benzene typically involves the reaction of 2-cyclohexen-1-one with phenylmagnesium bromide (Grignard reagent) followed by ethylation. The reaction conditions include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts depending on the specific reaction step

Industrial Production Methods: Industrial production methods for this compound may involve large-scale Grignard reactions followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3)

Major Products:

    Oxidation: Formation of 2-ethoxy-2-cyclohexen-1-one or benzoic acid derivatives

    Reduction: Formation of (2-ethoxycyclohexyl)benzene

    Substitution: Formation of halogenated benzene derivatives

Scientific Research Applications

(2-Ethoxy-2-cyclohexen-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Ethoxy-2-cyclohexen-1-yl)benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: Enzymes, receptors, and other biomolecules

    Pathways Involved: The compound can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile or nucleophile depending on the reaction conditions.

Comparison with Similar Compounds

    Cyclohexene: A simpler analog without the benzene ring and ethoxy group.

    2-Cyclohexen-1-one: Lacks the ethoxy group and benzene ring.

    Ethylbenzene: Contains an ethyl group instead of the ethoxy and cyclohexene moieties.

Uniqueness: (2-Ethoxy-2-cyclohexen-1-yl)benzene is unique due to its combination of a benzene ring, cyclohexene ring, and ethoxy group, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

346620-74-4

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

(2-ethoxycyclohex-2-en-1-yl)benzene

InChI

InChI=1S/C14H18O/c1-2-15-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-5,8-9,11,13H,2,6-7,10H2,1H3

InChI Key

UEZXPAOVTDSGNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CCCCC1C2=CC=CC=C2

Origin of Product

United States

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